Bimatoprost 13,14-Epoxide
CAS No.:
Cat. No.: VC0205453
Molecular Formula: C₂₅H₃₇NO₅
Molecular Weight: 431.56
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₃₇NO₅ |
---|---|
Molecular Weight | 431.56 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Bimatoprost 13,14-Epoxide has well-defined chemical properties that facilitate its identification and analysis in pharmaceutical preparations. The compound has a molecular formula of C25H37NO5 with a molecular weight of 431.56 g/mol . Its structure contains multiple functional groups including hydroxyl groups, an amide linkage, an epoxide ring, and an aromatic moiety, all contributing to its specific chemical behavior and reactivity patterns.
Structural Nomenclature
The official IUPAC name for this compound is 17-Phenyl-18,19,20-trinor-PGF2α 13,14-Epoxide, reflecting its structural relationship to prostaglandin F2α with specific modifications . An alternate, more comprehensive IUPAC designation is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenyl-propyl]oxiran-2-yl]cyclopentyl]-N-ethyl-hept-5-enamide, which provides complete stereochemical information . This detailed nomenclature highlights the compound's complex three-dimensional structure, including multiple stereogenic centers that determine its biological behavior.
Structural Representation
The chemical structure can be represented through various notations, including SMILES and InChI, which provide standardized ways to encode the molecular structure:
SMILES: CCNC(=O)CCC\C=C/C[C@H]1C@@HCC@@H[C@@H]1C2OC2C@@HCCc3ccccc3
This structural information is crucial for precise identification in analytical chemistry applications and distinguishes Bimatoprost 13,14-Epoxide from related compounds and other impurities in pharmaceutical analyses.
Relationship to Bimatoprost
Parent Drug Profile
Bimatoprost, the parent drug of Bimatoprost 13,14-Epoxide, is a synthetic prostamide structurally related to prostaglandin F2α . It functions as an antiglaucoma agent primarily used to treat hypotrichosis of the eyelashes and reduce intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . The mechanism of action involves enhancing the outflow of aqueous humor via both the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure without affecting aqueous humor production .
Formation of Bimatoprost 13,14-Epoxide
Bimatoprost 13,14-Epoxide forms through oxidation processes affecting the carbon-carbon double bond between positions 13 and 14 in the Bimatoprost molecule. This transformation can occur during synthesis, storage, or degradation processes, making it a critical quality marker in pharmaceutical preparations. As an impurity, its presence must be monitored and controlled according to regulatory guidelines to ensure the safety and efficacy of Bimatoprost formulations.
Pharmacological Significance
While Bimatoprost itself acts as an agonist on multiple receptors including the Prostaglandin F2-alpha receptor and Prostaglandin E2 receptor subtypes EP1 and EP3 , the specific pharmacological activity of Bimatoprost 13,14-Epoxide is less extensively documented in the available literature. The structural modification at the 13,14 position potentially alters receptor binding characteristics and pharmacokinetic properties compared to the parent compound, which necessitates careful consideration in pharmaceutical development and quality control processes.
Analytical Methods and Quantification
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for detecting and quantifying Bimatoprost 13,14-Epoxide in pharmaceutical preparations. The compound can be analyzed with greater than 95% purity using HPLC techniques according to product specifications . These analytical methods are essential for pharmaceutical quality control to ensure that impurity levels remain within acceptable regulatory limits.
Reference Standards
Research Applications
Formulation Development
Recent research has explored novel formulation approaches for Bimatoprost delivery, including niosomal in situ gel formulations for ocular application . While these studies focus primarily on the parent drug Bimatoprost rather than specifically on the 13,14-Epoxide impurity, they provide valuable context for understanding the pharmaceutical development landscape for these compounds.
The following table summarizes experimental formulation parameters from research on Bimatoprost-loaded niosomal preparations:
Formulation Parameters | Responses |
---|---|
X₁: BMT conc. (mg) | X₂: CHOL:SAA ratio |
F1 | 1 |
F2 | 0 |
F3 | 0 |
F4 | −1.414 |
F5 | −1 |
F6 | 0 |
F7 | 1 |
F8 | −1 |
F9 | 0 |
F10 | 1.414 |
F11 | 0 |
F12 | 0 |
F13 | 0 |
This research demonstrates how formulation parameters affect physical characteristics of Bimatoprost delivery systems, which would similarly influence the behavior of any Bimatoprost 13,14-Epoxide present as an impurity.
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